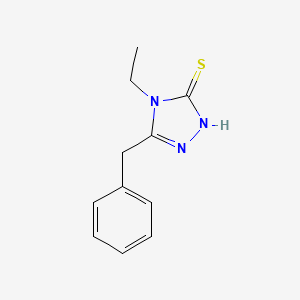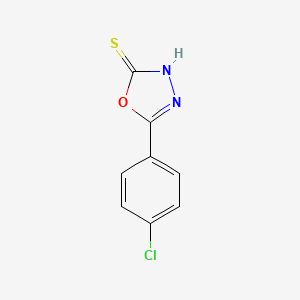
3-(1-Adamantylamino)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantylamino)-3-oxopropanoic acid is a derivative of adamantane, a compound that is characterized by the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,3-disubstituted ureas was reported by Kobayashi et al., which involved the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Aplicaciones Científicas De Investigación
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used to create monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Organic Synthesis Applications
1,3-dehydroadamantane (1,3-DHA), a stable dehydroadamantane, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .
Antimicrobial Activity
Some adamantane derivatives have shown promising antimicrobial activity. They have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .
Anti-inflammatory Activity
In addition to their antimicrobial properties, some adamantane derivatives have demonstrated anti-inflammatory activity. In vivo studies using the carrageenan-induced paw oedema method in rats have shown that certain compounds exhibit good or moderate dose-dependent activity .
Use in N-Heterocyclic Carbene Research
N-heterocyclic carbenes, a class of organic compounds introduced in 1991, have wide applicability in commercially important processes . Adamantane derivatives could potentially be used in this area of research, although specific studies on “3-(1-Adamantylamino)-3-oxopropanoic acid” are not available.
Development of New Materials
Adamantane derivatives have been used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have both scientific and practical applications .
Mecanismo De Acción
Target of Action
Adamantane derivatives, to which this compound belongs, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with a variety of biological targets, including enzymes and receptors, due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The compound’s interaction with its targets likely involves these intermediates, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which could influence their pharmacokinetic profile .
Result of Action
Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials , suggesting that they could have a wide range of molecular and cellular effects.
Action Environment
The unique structural properties of adamantane derivatives, including their stability and reactivity, suggest that they could be influenced by various environmental factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-adamantylamino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYJFAYYUEIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354324 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantylamino)-3-oxopropanoic acid | |
CAS RN |
156210-17-2 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)






![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)


